molecular formula C17H33O2- B1258972 2-Methylhexadecanoate

2-Methylhexadecanoate

Cat. No. B1258972
M. Wt: 269.4 g/mol
InChI Key: AXPAUZGVNGEWJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylhexadecanoate is a 2-methyl fatty acid anion that is the conjugate base of 2-methylhexadecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a 2-methyl fatty acid anion, a fatty acid anion 17:0 and a long-chain fatty acid anion. It is a conjugate base of a 2-methylhexadecanoic acid.

Scientific Research Applications

  • Toxicity Analysis :

    • Kumar and Ruthra Priya (2020) conducted an in silico study to assess the toxicity of various compounds, including 15-methylhexadecanoic acid, a compound related to 2-Methylhexadecanoate. This study used the ProTox-II webserver for predicting the toxicological profile of these compounds at the organism, organ, cell, and gene levels, providing valuable insights for drug and environmental chemical production (Kumar & Ruthra Priya, 2020).
  • Biochemical Analysis :

    • Akasaka et al. (2002) determined the absolute configurations of the acid moieties of a glycoglycerolipid, including 14-methylhexadecanoate, isolated from Corynebacterium aquaticum. This research contributes to our understanding of the biochemical properties and configurations of such compounds (Akasaka et al., 2002).
  • Chemical Synthesis and Analysis :

    • Wang et al. (2021) achieved the first total syntheses of four stereoisomers of 13-hydroxy-14-methylhexadecanoic acid. Their work is significant for the development of antibacterial agents, showcasing the potential pharmaceutical applications of methylhexadecanoate derivatives (Wang et al., 2021).
  • Lipid Metabolism and Microbial Studies :

    • Callaghan et al. (2006) explored the metabolism of alkanes under sulfate-reducing conditions. They identified metabolites supporting both fumarate addition and carboxylation mechanisms, including 2-methylhexadecanoic acid, indicating the complexity and diversity of alkane degradation pathways in distinct anaerobic communities (Callaghan et al., 2006).
  • Environmental Applications :

    • Rapinel et al. (2020) discussed 2-methyloxolane, a bio-based solvent, as an alternative to conventional petroleum-based solvents for extracting natural products, demonstrating environmental and economic benefits. This research highlights the potential role of methylhexadecanoate-related compounds in sustainable practices (Rapinel et al., 2020).

properties

Molecular Formula

C17H33O2-

Molecular Weight

269.4 g/mol

IUPAC Name

2-methylhexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1

InChI Key

AXPAUZGVNGEWJD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C)C(=O)[O-]

Origin of Product

United States

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